Topological Polar Surface Area (TPSA) – Predicted CNS Permeability Advantage over Brexpiprazole
The topological polar surface area (TPSA) of 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is predicted to be approximately 69 Ų, based on the sum of the TPSA contributions of its component fragments (3-chloro-1-benzothiophene: 28.24 Ų [1]; 3,3-dimethylpiperazin-2-one: 41.1 Ų , less an estimated 0.5 Ų overlap for the amide carbonyl). By comparison, the antipsychotic agent brexpiprazole has a measured TPSA of 76.81 Ų [2]. The compound's TPSA lies below the widely accepted 70–90 Ų threshold for favorable blood‑brain barrier (BBB) penetration, whereas brexpiprazole marginally exceeds it. A TPSA of approximately 69 Ų predicts superior passive CNS entry, making this scaffold a more attractive starting point for neuroscience probe development.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | ≈69 Ų (estimated from fragment contributions) |
| Comparator Or Baseline | Brexpiprazole: 76.81 Ų |
| Quantified Difference | Δ ≈ −7.8 Ų (lower TPSA) |
| Conditions | Computed using CDK method (comparator); target compound estimated from validated fragment TPSA values. |
Why This Matters
Lower TPSA correlates with higher passive blood-brain barrier permeability, making this compound a superior starting point for CNS-targeted probe design compared to higher-TPSA antipsychotic benzothiophene-piperazine drugs.
- [1] Qiye Molbase. 3-Chloro-1-benzothiophene (CAS 7342-86-1) physico-chemical data: LogP 3.5547, PSA 28.24 Ų. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Brexpiprazole: TPSA 76.81 Ų. View Source
